![molecular formula C26H31N5O5S B2595241 2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide CAS No. 1101806-13-6](/img/structure/B2595241.png)

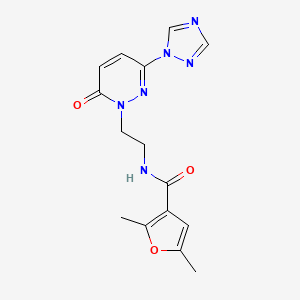

2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain several functional groups and structural motifs common in organic chemistry, including a furan ring, a carbamoyl group, an imidazoquinazolinone ring, a sulfanyl group, and an amide group .

Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple heterocyclic rings and functional groups. The furan ring and imidazoquinazolinone ring are aromatic, contributing to the compound’s stability .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Given the complexity of this compound, it’s difficult to predict its properties without experimental data .Aplicaciones Científicas De Investigación

Synthesis and Biological Properties of 3-Phenyl- and 3-Phenethyl-5-Methyl-5-Ethyl-4-Oxo-3,4,5,6-Tetrahydrobenzo[h]Quinazolines

- The synthesis of various quinazolines and their effects on brain monoamine oxidase (MAO) activity were studied. These compounds showed inhibition of 5-HT deamination and moderate therapeutic effects in mouse tumor models, suggesting potential applications in neuropharmacology and oncology (Markosyan et al., 2008).

Antiprotozoal Activity of Imidazo[1,2-a]pyridines

Novel Dicationic Imidazo[1,2-a]Pyridines as Antiprotozoal Agents

- This study reports the synthesis of imidazo[1,2-a]pyridines and their strong DNA affinities. These compounds showed potent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).

Cytotoxic Constituents from Clausena Lansium

Two New Cytotoxic Constituents from the Clausena Lansium

- The study isolated new compounds from Clausena lansium, exhibiting strong cytotoxicity against various cancer cell lines, highlighting their potential in cancer research (Jiang et al., 2014).

Photocatalytic Synthesis of Quinazolin-4(3H)-ones

Furan-2-Carbaldehydes as C1 Building Blocks for the Synthesis of Quinazolin-4(3H)-ones

- This research demonstrated the use of furan-2-carbaldehydes as green C1 building blocks for synthesizing quinazolin-4(3H)-ones through photocatalytic C–C bond cleavage, presenting an efficient method for producing bioactive compounds (Yu et al., 2018).

Antibacterial and Antifungal Activities of Nitroimidazole Derivatives

5-Nitroimidazole Derivatives as Possible Antibacterial and Antifungal Agents

- The study synthesized novel nitroimidazole derivatives and evaluated their effectiveness against bacteria and fungi, showing significant antimicrobial properties. This research contributes to the development of new antibacterial and antifungal agents (Günay et al., 1999).

Antiprotozoal Activity of Benzimidazole Derivatives

Synthesis and Antiprotozoal Activity of Novel 2-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1H-Benzimidazole Derivatives

- A series of benzimidazole derivatives were synthesized and tested against various protozoa. The compounds showed strong activity, often exceeding that of the standard drug metronidazole, suggesting their potential in treating protozoal infections (Pérez‐Villanueva et al., 2013).

Pharmacological Activities of Furanyl Derivatives

Novel Furanyl Derivatives from the Red Seaweed Gracilaria Opuntia with Pharmacological Activities

- Two novel furanyl compounds derived from Gracilaria opuntia showed significant anti-inflammatory, antioxidative, anti-diabetic, and ACE inhibitory activities in various in vitro models. This highlights their potential in developing new drugs for various health conditions (Makkar & Chakraborty, 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[2-[3-(furan-2-ylmethylamino)-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxypropyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O5S/c1-3-21(24(33)27-13-7-14-35-2)37-26-30-19-10-5-4-9-18(19)23-29-20(25(34)31(23)26)11-12-22(32)28-16-17-8-6-15-36-17/h4-6,8-10,15,20-21H,3,7,11-14,16H2,1-2H3,(H,27,33)(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOVIKMAYVQOFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCCCOC)SC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CCC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(N-methylmethylsulfonamido)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2595158.png)

![N-(4-fluorophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2595159.png)

![2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2595163.png)

![3-bromo-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2595167.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595168.png)

![3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2595170.png)

![N-[(5-Chlorofuran-2-yl)methyl]-N-(8-oxaspiro[4.5]decan-4-yl)prop-2-enamide](/img/structure/B2595171.png)

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2595175.png)

![5-Methyl-2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2595176.png)

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-cyclohexylacetamide](/img/structure/B2595177.png)